molecular formula C11H6ClN3O B1504093 4-Chloro-6-cyanoquinoline-3-carboxamide CAS No. 1131604-95-9

4-Chloro-6-cyanoquinoline-3-carboxamide

Cat. No. B1504093
CAS RN: 1131604-95-9
M. Wt: 231.64 g/mol
InChI Key: CHBVWGJIBXOIJZ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyanoquinoline-3-carboxamide is a chemical compound with the molecular formula C11H6ClN3O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-cyanoquinoline-3-carboxamide consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a cyano group at the 6th position, and a carboxamide group at the 3rd position .


Chemical Reactions Analysis

The specific chemical reactions involving 4-Chloro-6-cyanoquinoline-3-carboxamide are not detailed in the available sources .


Physical And Chemical Properties Analysis

4-Chloro-6-cyanoquinoline-3-carboxamide has a molecular weight of 231.63784 . Its boiling point is 463.422ºC at 760 mmHg, and it has a density of 1.493 g/cm3 .

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyanoquinoline-3-carboxamide is not specified in the available sources .

Safety and Hazards

4-Chloro-6-cyanoquinoline-3-carboxamide is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Future Directions

The future directions of 4-Chloro-6-cyanoquinoline-3-carboxamide are not specified in the available sources .

properties

IUPAC Name

4-chloro-6-cyanoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-7-3-6(4-13)1-2-9(7)15-5-8(10)11(14)16/h1-3,5H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBVWGJIBXOIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C#N)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676332
Record name 4-Chloro-6-cyanoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-cyanoquinoline-3-carboxamide

CAS RN

1131604-95-9
Record name 4-Chloro-6-cyanoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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